(2-Methylidenecyclopropyl)(phenyl)methanone
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Overview
Description
(2-Methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methylidene group and a phenyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylidenecyclopropyl)(phenyl)methanone typically involves the reaction of cyclopropyl ketones with phenyl-substituted reagents under specific conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Methylidenecyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
(2-Methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenyl)phenylmethanone: Similar structure but lacks the cyclopropyl ring.
(2-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methylidene group.
Phenylacetone: A simpler structure with a phenyl group attached to a ketone.
Uniqueness
(2-Methylidenecyclopropyl)(phenyl)methanone is unique due to the presence of the cyclopropyl ring and the methylidene group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
130012-70-3 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2-methylidenecyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C11H10O/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI Key |
OAUBVSQCIMRWMP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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